molecular formula C7H10N2O3 B1442948 Ethyl 3-methoxy-1H-pyrazole-4-carboxylate CAS No. 478968-48-8

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Cat. No.: B1442948
CAS No.: 478968-48-8
M. Wt: 170.17 g/mol
InChI Key: VXHCBKUFAXDEDI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a chemical compound with diverse applications in scientific research. It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The crude product is separated by silica gel column chromatography with petroleum ether-ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, and HRMS . The InChI code is 1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9) .


Chemical Reactions Analysis

This compound acts as an intermediate in organic synthesis . It is involved in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). Hazardous polymerization does not occur .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 170.17 . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

  • Synthesis Methodologies :

    • A study by Machado et al. (2011) demonstrated an efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. This method significantly reduced reaction times and achieved high regioselectivity and yields (Machado et al., 2011).
  • Chemical Reactions and Derivatives :

    • Yue et al. (2010) reported on the synthesis of Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate via a one-pot reaction method. They further obtained pyrazole carboxylic acid through methylation and hydrolysis, leading to the creation of novel compounds (Yue et al., 2010).
    • Ashton and Doss (1993) conducted a study focusing on the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, offering insights into structural assignments and reaction mechanisms (Ashton & Doss, 1993).
  • Catalysis and Cross-Coupling Reactions :

    • A study by Arbačiauskienė et al. (2011) explored the use of Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates in Pd-catalysed cross-coupling reactions. This research offers significant insights into the synthesis of condensed pyrazoles, showcasing the versatility of these compounds (Arbačiauskienė et al., 2011).
  • Miscellaneous Applications :

    • The work by Jie-han (2008) on the synthesis and characterization of 5(3)-aryl-1H-3(5)-substituted pyrazole hydrazones derivatives also highlights the diverse chemical properties and potential applications of these compounds (Jie-han, 2008).
    • Xiao-qiang (2007) focused on the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid, demonstrating the possibilities for creating novel pyrazole derivatives (Xiao-qiang, 2007).

Safety and Hazards

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is classified as a hazardous substance . It may cause respiratory irritation and serious eye irritation . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrazole-based enzymes, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall energy balance within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain pyrazole-based enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the pyrazole metabolic pathway, leading to changes in the concentration of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHCBKUFAXDEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478968-48-8
Record name ethyl 3-methoxy-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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